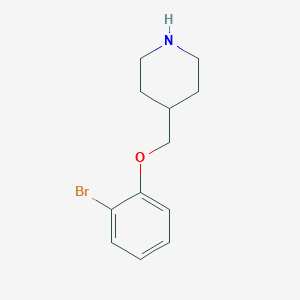

4-(2-Bromophenoxymethyl)piperidine

Overview

Description

“4-(2-Bromophenoxymethyl)piperidine” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocyclic compound that consists of five methylene groups (-CH2-) and one amine group (-NH-) .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “this compound” has been explored in the neutral (S0) and cationic (D0) ground states by conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy . This provides high-resolution vibrational spectra for the corresponding cationic conformer .Chemical Reactions Analysis

Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .Scientific Research Applications

Synthesis and Bioactivities

- Halogen-Bearing Phenolic Chalcones and Bis Mannich Bases : Compounds, including those related to 4-(2-Bromophenoxymethyl)piperidine, have been synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Some of these compounds demonstrated potential as lead molecules for further anticancer drug development, although they showed low inhibition potency towards certain isoforms of the carbonic anhydrase enzyme, suggesting the need for molecular modifications for better effectiveness as CA inhibitors (Yamali et al., 2016).

Reactions and Transformations

- Reactions with Lithium Piperidide : Studies on reactions of bromoethoxypyridines with lithium piperidide in piperidine revealed that substituents in these compounds are replaced by the piperidino group without rearrangements, leading to the formation of products with potential as intermediates in organic synthesis (Plas et al., 2010).

Synthesis of New Derivatives

- Thiazolidin-4-ones and Thiazolin-4-ones with Biological Activity : The condensation of compounds related to this compound led to the formation of thiazolidin-4-ones and thiazolin-4-ones, with subsequent treatment producing new derivatives. These compounds have established structures from spectral data, suggesting their potential in pharmaceutical applications (Kandeel, 2006).

Anticancer Agents Development

- Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer activity. Some derivatives demonstrated strong anticancer agents relative to doxorubicin, indicating their potential therapeutic usefulness (Rehman et al., 2018).

Computational Studies

- Quantum Chemical and Molecular Dynamic Simulation Studies : The adsorption and corrosion inhibition properties of piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the potential applications of such compounds in mitigating corrosion in industrial applications (Kaya et al., 2016).

Safety and Hazards

Future Directions

Piperidine derivatives have shown potential in the field of drug discovery, particularly in the treatment of various types of cancers . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

Piperidine derivatives, which include this compound, are known to have a wide range of pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to regulate several crucial signaling pathways essential for various biological processes .

Result of Action

Piperidine derivatives are known to have various therapeutic potentials .

Biochemical Analysis

Biochemical Properties

4-(2-Bromophenoxymethyl)piperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with cytochrome P450 involves the activation of the N-H bond, leading to subsequent biochemical transformations. Additionally, this compound may interact with other biomolecules, such as transport proteins and receptors, affecting their binding and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function. Its impact on cellular metabolism includes the modulation of metabolic flux and the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to cytochrome P450 enzymes leads to the formation of a complex that undergoes a series of biochemical transformations . This interaction results in the inhibition or activation of the enzyme’s catalytic activity, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function include alterations in cell signaling, gene expression, and metabolic activity, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. One of the key metabolic pathways involves its interaction with cytochrome P450 enzymes, which catalyze the oxidation and subsequent degradation of the compound . This interaction affects the metabolic flux and levels of metabolites, influencing the overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, transport proteins may facilitate the uptake of this compound into cells, while binding proteins can influence its distribution within the cytoplasm and other organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. The localization of this compound within specific subcellular compartments can influence its biochemical activity and overall cellular effects.

Properties

IUPAC Name |

4-[(2-bromophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVWTSVLVUKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)

![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)